molecular formula C17H11N3O2 B2664107 (Z)-2-Cyano-3-(furan-2-yl)-N-quinolin-5-ylprop-2-enamide CAS No. 457083-17-9

(Z)-2-Cyano-3-(furan-2-yl)-N-quinolin-5-ylprop-2-enamide

Cat. No. B2664107
CAS RN: 457083-17-9
M. Wt: 289.294
InChI Key: YVAONURECLOWOW-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Compounds containing such rings are also referred to as furans . The compound you mentioned seems to be a complex derivative of furan, containing additional functional groups such as a cyano group (-CN), a quinolinyl group, and an amide group (-CONH2).


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, furan derivatives can be synthesized through various methods. For instance, 3-aryl-3-(furan-2-yl)propenoic acid derivatives can be synthesized through hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions .


Molecular Structure Analysis

The molecular structure of furan derivatives can be quite complex, depending on the attached functional groups. For instance, a study on a similar compound, 2-acetyl-5-methylfuran, used FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques for detailed structural characterization .


Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For example, they can undergo addition/oxidative cyclization with alkyl alkynoates and carbonyl compounds in the presence of metal to form polysubstituted furans .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone . The properties of its derivatives would depend on the specific functional groups attached to the furan ring.

Future Directions

Furan and its derivatives are considered platform chemicals with a wide range of potential applications, including the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others . The development of new synthesis methods and applications for these compounds is an active area of research .

properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-quinolin-5-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c18-11-12(10-13-4-3-9-22-13)17(21)20-16-7-1-6-15-14(16)5-2-8-19-15/h1-10H,(H,20,21)/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAONURECLOWOW-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C\C3=CC=CO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(furan-2-yl)-N-(quinolin-5-yl)prop-2-enamide

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